
Benzene, 4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)- is an organic compound that features a benzene ring substituted with a chloromethyl group at the 4-position, an ethyl group at the 1-position, and a trifluoromethyl group at the 2-position. This compound is of interest due to its unique combination of substituents, which impart distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene derivatives. The chloromethyl group can be introduced via the Blanc chloromethylation reaction, which involves the reaction of benzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst . The ethyl group can be introduced through a Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as the catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reactions are carried out under controlled temperatures and pressures to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is particularly reactive towards nucleophiles, leading to substitution reactions that can form a variety of products.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Electrophilic Aromatic Substitution: Reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Products include benzyl alcohols, benzyl amines, and benzyl cyanides.
Electrophilic Aromatic Substitution: Products include nitrobenzene derivatives, sulfonated benzene derivatives, and halogenated benzene derivatives.
Oxidation and Reduction: Products include carboxylic acids, alcohols, and alkanes.
Applications De Recherche Scientifique
Benzene, 4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)- involves its interaction with various molecular targets and pathways:
Nucleophilic Substitution: The chloromethyl group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions.
Electrophilic Aromatic Substitution: The benzene ring undergoes electrophilic attack, leading to the formation of substituted benzene derivatives.
Oxidation and Reduction: The ethyl and trifluoromethyl groups can undergo oxidation and reduction, altering the compound’s chemical properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: Similar in having a trifluoromethyl group but lacks the chloromethyl and ethyl groups.
Benzyl Chloride: Contains a chloromethyl group but lacks the trifluoromethyl and ethyl groups.
Chlorobenzene: Contains a chlorine atom but lacks the trifluoromethyl, chloromethyl, and ethyl groups.
Uniqueness
Benzene, 4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)- is unique due to the combination of its substituents, which impart distinct chemical reactivity and physical properties.
Propriétés
Formule moléculaire |
C10H10ClF3 |
|---|---|
Poids moléculaire |
222.63 g/mol |
Nom IUPAC |
4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10ClF3/c1-2-8-4-3-7(6-11)5-9(8)10(12,13)14/h3-5H,2,6H2,1H3 |
Clé InChI |
CBNYKGHMLQNGKM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)CCl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


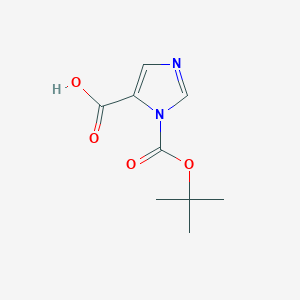
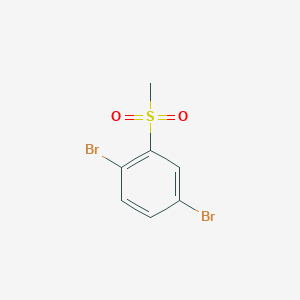

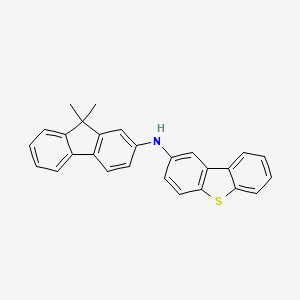
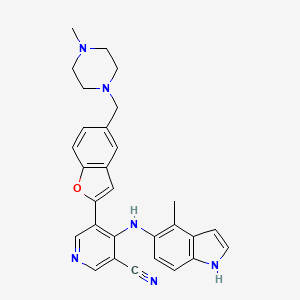

![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride](/img/structure/B13970721.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13970722.png)
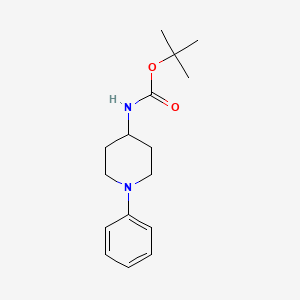
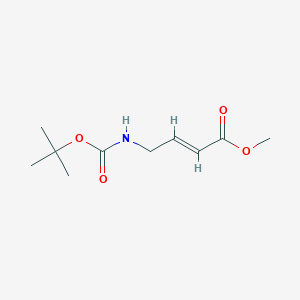
![(5-Phenylpyrazolo[1,5-A]pyrimidin-3-YL)boronic acid pinacol ester](/img/structure/B13970750.png)
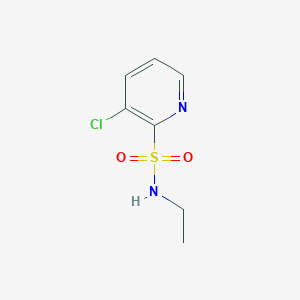
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970776.png)
![Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13970783.png)
